molecular formula C24H23ClFN3O4 B12626723 C24H23ClFN3O4

C24H23ClFN3O4

Cat. No.: B12626723
M. Wt: 471.9 g/mol
InChI Key: OHOFGOANDVJBSY-QRYDCHBUSA-N
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Description

The compound with the molecular formula C24H23ClFN3O4 Loratadine . It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not easily cross the blood-brain barrier, which minimizes its sedative effects. It is commonly used to alleviate symptoms of allergic rhinitis and urticaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through several methods. One common synthetic route involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of diisopropylethylamine in toluene at temperatures between 60-75°C. The reaction mixture is then cooled, and water is added. The organic phase is washed, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile to obtain Loratadine with high purity .

Industrial Production Methods

Industrial production of Loratadine typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

    Oxidation: Loratadine can be oxidized to form its active metabolite, .

    Reduction: Reduction reactions are less common but can be used to modify the compound for specific applications.

    Substitution: Various substitution reactions can be performed on Loratadine to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like can be used.

    Substitution: Reagents such as and are commonly used.

Major Products

    Desloratadine: The primary active metabolite formed through oxidation.

    Various substituted derivatives: Formed through substitution reactions, which can have different pharmacological properties.

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study antihistamine activity and structure-activity relationships.

    Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

    Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.

    Industry: Employed in the formulation of various pharmaceutical products for allergy relief.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system effects like drowsiness .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.

    Fexofenadine: Known for its non-sedative properties and longer duration of action.

    Desloratadine: The active metabolite of Loratadine with a similar mechanism of action but higher potency.

Uniqueness

Loratadine is unique due to its high selectivity for peripheral histamine H1 receptors and its minimal sedative effects. Its long duration of action and favorable safety profile make it a preferred choice for treating allergic conditions.

Properties

Molecular Formula

C24H23ClFN3O4

Molecular Weight

471.9 g/mol

IUPAC Name

(1R,3S,3aS,6aR)-5-tert-butyl-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5'-fluorospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C24H23ClFN3O4/c1-23(2,3)29-20(31)16-17(21(29)32)24(14-10-13(26)8-9-15(14)27-22(24)33)28-18(16)19(30)11-4-6-12(25)7-5-11/h4-10,16-19,28,30H,1-3H3,(H,27,33)/t16-,17-,18-,19-,24-/m1/s1

InChI Key

OHOFGOANDVJBSY-QRYDCHBUSA-N

Isomeric SMILES

CC(C)(C)N1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)F)NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O

Canonical SMILES

CC(C)(C)N1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)F)NC3=O)NC2C(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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